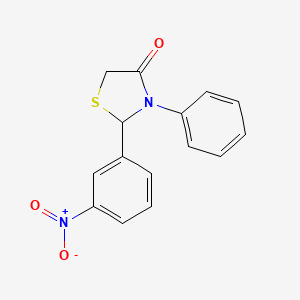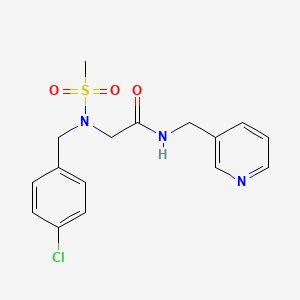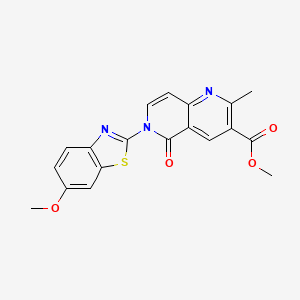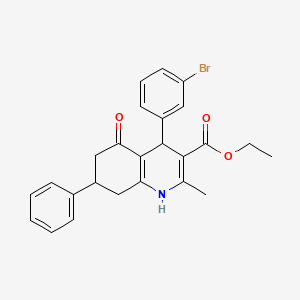![molecular formula C24H26N2O3 B4962355 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline, also known as DMQX, is a synthetic compound that is widely used in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor that is involved in the transmission of nerve signals in the brain. DMQX has been shown to have a number of important applications in the field of neuroscience, particularly in the study of the mechanisms underlying synaptic plasticity and learning and memory.
作用機序
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline acts as a non-competitive antagonist of the ionotropic glutamate receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By binding to the receptor, 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline prevents the opening of the channel that allows ions to flow into the neuron, thereby blocking the transmission of nerve signals.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has a number of important biochemical and physiological effects. By blocking the NMDA receptor, 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline can prevent the induction of LTP, which is thought to be a key mechanism underlying learning and memory. 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has also been shown to have anti-convulsant properties, and may be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline is its specificity for the NMDA receptor, which allows researchers to selectively block this receptor without affecting other types of glutamate receptors. However, 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has some limitations as well. For example, it has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.
将来の方向性
There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline. One area of interest is in the development of more potent and selective antagonists of the NMDA receptor, which could have important applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is in the study of the role of the NMDA receptor in other types of synaptic plasticity, such as long-term depression (LTD), which is thought to be involved in the forgetting of memories. Finally, researchers may also be interested in exploring the potential therapeutic effects of 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline in animal models of neurological disorders.
合成法
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methylpiperidine to form 3,4-dimethoxy-N-methylbenzylamine. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid to form the final product, 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has a number of important applications in scientific research. One of the key uses of 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline is in the study of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has been shown to block a specific type of glutamate receptor, known as the NMDA receptor, which is involved in the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory.
特性
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-16-7-6-12-26(15-16)24(27)19-14-21(25-20-9-5-4-8-18(19)20)17-10-11-22(28-2)23(13-17)29-3/h4-5,8-11,13-14,16H,6-7,12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUERRDXTUCPOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxyphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)



![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)



